![molecular formula C18H18BrNO2 B1293275 4-Bromo-4'-morpholinomethyl benzophenone CAS No. 898769-92-1](/img/structure/B1293275.png)
4-Bromo-4'-morpholinomethyl benzophenone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reaction sequences. For instance, novel morpholine conjugated benzophenone analogues were synthesized from (4-hydroxy-aryl)-aryl methanones, indicating the use of aryl methanones as starting materials for constructing benzophenone structures with morpholine attachments . Similarly, asymmetric synthesis of morpholinones was achieved using a substitution-lactamization protocol with bromo arylacetates . These methods suggest that the synthesis of 4-Bromo-4'-morpholinomethyl benzophenone could potentially involve a bromination step followed by the introduction of a morpholine group through appropriate synthetic routes.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction studies . These techniques are crucial for confirming the structure of synthesized compounds, including the position of the bromine atom and the conformation of the morpholine ring. The molecular structure is often stabilized by intramolecular interactions, which can be crucial for the biological activity of the compound .
Chemical Reactions Analysis
The chemical reactivity of brominated benzophenone derivatives can be diverse. For example, bromoethylsulfonium salts react with amino alcohols to form heterocyclic compounds , and bromophenols have been synthesized with antioxidant properties . The presence of a bromine atom in the benzophenone structure could facilitate further chemical transformations, such as cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives can vary based on their molecular structure. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . The presence of a morpholine group could also influence the solubility, boiling point, and melting point of the compound. Additionally, the antimicrobial activities of substituted benzophenone compounds have been evaluated, indicating potential biological relevance .
properties
IUPAC Name |
(4-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRGKKCMKQBIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642630 |
Source
|
Record name | (4-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-morpholinomethyl benzophenone | |
CAS RN |
898769-92-1 |
Source
|
Record name | Methanone, (4-bromophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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